molecular formula C12H15NO B1600993 1-Benzyl-4-methylpyrrolidin-3-one CAS No. 69079-25-0

1-Benzyl-4-methylpyrrolidin-3-one

Cat. No.: B1600993
CAS No.: 69079-25-0
M. Wt: 189.25 g/mol
InChI Key: NSXHIJHCRCPVAS-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpyrrolidin-3-one is a chemical compound belonging to the class of pyrrolidinones, which are five-membered heterocyclic compounds containing nitrogen. This compound is characterized by a benzyl group attached to the first carbon and a methyl group attached to the fourth carbon of the pyrrolidin-3-one ring. Pyrrolidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpyrrolidin-3-one can be synthesized through various synthetic routes. One common method involves the cyclization of 1-benzyl-4-methylaminopropan-1-one using a suitable cyclization agent such as trifluoroacetic acid (TFA) under reflux conditions. Another approach is the intramolecular reductive amination of 1-benzyl-4-methyl-3-aminopropanone using reducing agents like sodium cyanoborohydride (NaBH3CN) in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reaction time, to optimize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

1-Benzyl-4-methylpyrrolidin-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The major products formed from these reactions include benzylidene derivatives and carboxylic acids.

Reduction Reactions: Reduction of this compound can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The major products formed from these reactions include 1-benzyl-4-methylpyrrolidin-3-amine and other reduced derivatives.

Substitution Reactions: Substitution reactions involving this compound can be carried out using nucleophiles such as alkyl halides or amines. These reactions typically require the presence of a base, such as triethylamine (TEA), to facilitate the substitution process.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure and Properties

  • IUPAC Name : 1-benzyl-4-methylpyrrolidin-3-one
  • Molecular Formula : C₁₂H₁₅NO
  • Molecular Weight : 189.25 g/mol
  • CAS Number : 69079-25-0

BMK exhibits a unique structure that allows it to interact with various biological targets, primarily through binding to specific receptors or enzymes. This interaction can lead to conformational changes that either enhance or inhibit the activity of these biomolecules.

Mechanisms of Action

  • Enzyme Interaction : BMK primarily interacts with cytochrome P450 enzymes, influencing drug metabolism and efficacy.
  • Cellular Signaling : It modulates key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
  • Gene Expression : The compound can alter gene expression profiles, impacting various biological processes including inflammation and cell survival.

Scientific Research Applications

BMK has diverse applications across several scientific disciplines:

Chemistry

  • Synthesis Intermediate : BMK serves as an intermediate in synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its versatility makes it a valuable building block for designing new compounds with desired properties.

Biology

  • Bioactive Properties : Research indicates that BMK may possess bioactive properties that could lead to the development of new therapeutic agents targeting enzymes and receptors involved in various diseases.

Medicine

  • Drug Discovery : Due to its structural similarity to other bioactive molecules, BMK is explored for its potential in drug discovery aimed at developing new therapeutic agents with improved efficacy and safety profiles.

Industry

  • Chemical Production : In industrial applications, BMK is utilized in producing various chemical products, including polymers and coatings. Its unique properties contribute to developing advanced materials with enhanced performance.

Case Studies

Several studies have investigated the biological effects of BMK:

Neuroprotective Effects

Research has demonstrated that BMK exhibits protective effects against neurotoxicity induced by various agents. This highlights its potential as a neuroprotective agent in treating neurodegenerative diseases.

Anticonvulsant Properties

BMK has shown anticonvulsant properties similar to those observed in established antiepileptic drugs, suggesting a possible role in managing epilepsy and related disorders.

Metabolic Effects

Studies indicate that BMK can influence metabolic pathways associated with obesity and diabetes, indicating its potential utility in metabolic disease management.

Mechanism of Action

The mechanism by which 1-benzyl-4-methylpyrrolidin-3-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action can vary based on the specific biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

  • 1-benzyl-4-methylpyrrolidin-3-amine

  • 1-benzyl-4-methylpyrrolidin-3-ol

  • 1-benzyl-4-methylpyrrolidin-2-one

  • 1-benzyl-4-methylpyrrolidin-2-amine

Biological Activity

1-Benzyl-4-methylpyrrolidin-3-one (BMK) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article delves into its biochemical properties, molecular mechanisms, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

This compound is characterized by its interaction with several enzymes and proteins, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. It has been shown to modulate cellular signaling pathways, gene expression, and metabolic processes.

Key Biochemical Interactions

  • Cytochrome P450 Enzymes : Involved in the metabolism of many drugs and endogenous compounds, BMK can influence the activity of these enzymes, affecting drug efficacy and safety profiles.
  • MAPK/ERK Pathway : BMK has been observed to affect this pathway, which is essential for cell proliferation and differentiation. Its modulation can lead to significant changes in cellular behavior.

The molecular mechanism underlying the biological activity of BMK involves its binding to specific receptors or enzymes. This interaction can result in conformational changes that either enhance or inhibit their activity.

  • Enzyme Inhibition/Activation : BMK may inhibit or activate various enzymes, influencing metabolic pathways critical for cellular function.
  • Gene Expression Modulation : Changes in gene expression driven by BMK can affect numerous biological processes, including inflammation and cell survival.

Research Applications

BMK has garnered attention for its potential applications across several fields:

  • Pharmaceutical Development : Its structural similarity to other bioactive molecules positions it as a candidate for drug discovery aimed at developing new therapeutic agents.
  • Neuroscience : Given its potential effects on neurotransmission, BMK is being explored for applications in treating neurodegenerative diseases and psychiatric disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of BMK, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityNotable Applications
1-Benzyl-4-methylpyrrolidin-2-oneAntidepressant effects; potential anxiolyticMood disorders
1-Benzyl-4-methylpyrrolidin-3-olCCR5 antagonist; inhibits HIV entryAntiviral therapies
1-Benzyl-4-methylpiperidin-3-oneModulates dopaminergic pathwaysNeuropharmacology

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : In animal models, BMK demonstrated protective effects against neurotoxicity induced by various agents, highlighting its potential as a neuroprotective agent .
  • Anticonvulsant Properties : Research indicated that BMK might possess anticonvulsant properties similar to those observed in established antiepileptic drugs. This suggests a possible role in managing epilepsy and related disorders .
  • Metabolic Effects : Studies have shown that BMK can influence metabolic pathways associated with obesity and diabetes, indicating its potential utility in metabolic disease management.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-4-methylpyrrolidin-3-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, benzylation of 4-methylpyrrolidin-3-one precursors using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a standard approach. Optimization includes varying temperature (e.g., 60–80°C), solvent polarity, and catalyst selection to improve yield. Monitoring reaction progress via TLC or LC-MS ensures intermediate stability .

Q. How is the structural characterization of this compound performed using crystallographic methods?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with software like SHELX or WinGX is employed for precise structural determination. Data collection involves cooling crystals to 173 K to minimize thermal motion artifacts. Refinement parameters (e.g., R-factor < 0.05) and anisotropic displacement ellipsoid analysis using ORTEP ensure accuracy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles) and work in a fume hood. Refer to SDS guidelines for spills: neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

  • Methodology : Chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) direct stereochemistry. For example, enantioselective alkylation using L-proline-derived catalysts can yield (S)- or (R)-configured products. Polarimetric analysis and chiral HPLC validate enantiomeric excess (>95%) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

  • Methodology : Cross-validate experimental NMR (¹H/¹³C) with DFT calculations (e.g., B3LYP/6-311++G(d,p)). Discrepancies in chemical shifts may arise from solvent effects or conformational flexibility. Use 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. How does this compound interact with biological targets, and what assays are used to evaluate its activity?

  • Methodology : Molecular docking (AutoDock Vina) predicts binding affinity to enzymes like acetylcholinesterase. In vitro assays (e.g., Ellman’s method) quantify inhibition. SAR studies modify the benzyl or methyl groups to enhance potency .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodology : Batch reactor optimization addresses exothermicity and byproduct formation. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) ensures scalability. Process analytical technology (PAT) monitors critical quality attributes .

Properties

IUPAC Name

1-benzyl-4-methylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXHIJHCRCPVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497980
Record name 1-Benzyl-4-methylpyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69079-25-0
Record name 1-Benzyl-4-methylpyrrolidin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-4-methylpyrrolidin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 48.0 g (0.184 mole) of 1-benzyl-4-ethoxycarbonyl-4-methyl-3-pyrrolidone [prepared as described in Step (3) above] and 80 ml of concentrated hydrochloric acid was heated under reflux for 24 hours. The reaction mixture was then filtered, and the filtrate was concentrated by evaporation under reduced pressure. The residue was diluted with water and made alkaline by adding a 50% w/v aqueous solution of sodium hydroxide to pH 10, after which it was extracted with diethyl ether. The diethyl ether extract was dried and the solvent was then distilled from the extract under reduced pressure. The residue was purified by column chromatography through silica gel eluted with a 2.5:7.5 by volume mixture of ethyl acetate and toluene, to give 31.7 g of 1-benzyl-4-methyl-3-pyrrolidone as a red oil.
Name
1-benzyl-4-ethoxycarbonyl-4-methyl-3-pyrrolidone
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 30.15 g (115.4 mmol) sample of the ester from step c was hydrolyzed and decarboxylated by adding to 280 mL of 1M HCl and heating at 100° C. under reflux conditions for 12 hours. The mixture was then poured over ice and the impurities extracted into methylene chloride. The aqueous solution was then adjusted to pH 8 with potassium carbonate and the product extracted into methylene chloride, which was then dried over anhydrous sodium sulfate. The solvent was removed by evaporation under vacuum, to yield 9.95 g of 1-benzyl-4-methylpyrrolidin-3-one, NMR (CDCl3) d 1.12 (d, 3H, J=7.5 Hz), 2.50 (m, 1H), 2.75 (m, 2H), 3.33 (m, 2H), 3.69 (d, 2H, J=7.5 Hz), 7.32 (m, 5H).
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Benzyl-4-methylpyrrolidin-3-one
1-Benzyl-4-methylpyrrolidin-3-one
1-Benzyl-4-methylpyrrolidin-3-one
1-Benzyl-4-methylpyrrolidin-3-one
1-Benzyl-4-methylpyrrolidin-3-one

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